4-amino-N-(3-methylbutyl)benzamide
Overview
Description
4-amino-N-(3-methylbutyl)benzamide is an organic compound with the molecular formula C12H18N2O. It is a benzamide derivative, which means it contains a benzene ring attached to an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are two primary synthetic routes for the preparation of 4-amino-N-(3-methylbutyl)benzamide:
Route 2: This route involves the direct selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride.
Industrial Production Methods
In industrial settings, the continuous flow process is often employed. This method uses a microreactor system to optimize reaction conditions and improve yield. For example, using 4-methylbenzene-1,3-diamine as the starting material and benzoic anhydride as the acylating agent, the compound can be synthesized with a yield of 85.7% within 10 minutes .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3-methylbutyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
4-amino-N-(3-methylbutyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways can vary, but they often involve key enzymes in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: This compound is structurally similar and also used in medicinal chemistry.
4-methyl-3-nitroaniline: Used as a starting material in one of the synthetic routes.
4-methylbenzene-1,3-diamine: Another starting material used in the synthesis.
Uniqueness
4-amino-N-(3-methylbutyl)benzamide is unique due to its specific structure, which allows for selective reactions and high yields in synthesis. Its applications in medicinal chemistry and as an intermediate in drug synthesis further highlight its importance .
Biological Activity
4-amino-N-(3-methylbutyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 206.29 g/mol
- CAS Number : 1016704-42-9
Anticonvulsant Properties
Research has indicated that certain derivatives of benzamides, including this compound, exhibit anticonvulsant activity. A study conducted on enantiomers of related compounds demonstrated significant anticonvulsant properties in various animal models. The compound showed efficacy in the maximal electric shock (MES) test, similar to established anticonvulsants like phenobarbital .
Anticancer Activity
Recent studies have explored the anticancer potential of compounds containing the 4-(aminomethyl)benzamide fragment. In vitro tests revealed that several derivatives exhibited potent inhibitory effects against various receptor tyrosine kinases associated with cancer progression, including EGFR and PDGFR . For instance, compounds with specific substitutions showed up to 92% inhibition at concentrations of 10 nM.
Compound | Target Kinase | % Inhibition at 10 nM |
---|---|---|
Compound 11 | EGFR | 91% |
Compound 13 | HER-2 | 92% |
Antiviral Activity
The antiviral properties of benzamide derivatives have also been investigated, particularly in the context of filovirus infections such as Ebola and Marburg viruses. Compounds derived from the 4-(aminomethyl)benzamide framework demonstrated significant antiviral activity with EC values below 10 μM against both viruses in cell culture assays . This suggests potential for development as therapeutic agents for viral diseases.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. For example, its mechanism as an anticonvulsant may involve modulation of neurotransmitter systems or ion channels, while its anticancer effects are likely mediated through inhibition of key signaling pathways involved in cell proliferation and survival .
Study on Anticonvulsant Efficacy
A pharmacological study evaluated the anticonvulsant efficacy of LY188544 (a related compound), revealing that it provided significant protection against seizures induced by electrical stimulation. The study highlighted the compound's favorable safety profile, making it a candidate for further development .
Anticancer Research
In a study assessing various benzamide derivatives for anticancer activity, compounds were tested against multiple cancer cell lines. Results indicated that many derivatives exhibited dose-dependent cytotoxicity, with some showing promising selectivity towards cancerous cells over normal cells .
Properties
IUPAC Name |
4-amino-N-(3-methylbutyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-9(2)7-8-14-12(15)10-3-5-11(13)6-4-10/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUAVJDYLXCRSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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